molecular formula C4H5ClN2O2S B1322419 1-Methyl-1H-pyrazole-5-sulfonyl chloride CAS No. 1020721-61-2

1-Methyl-1H-pyrazole-5-sulfonyl chloride

Cat. No. B1322419
M. Wt: 180.61 g/mol
InChI Key: OWLKLUGPVSESBX-UHFFFAOYSA-N
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Description

1-Methyl-1H-pyrazole-5-sulfonyl chloride is a chemical compound that is part of the pyrazole family, characterized by a 1H-pyrazole core structure with a sulfonyl chloride group at the 5-position and a methyl group at the 1-position. This compound serves as an intermediate in the synthesis of various nitrogen-containing heterocycles, which are of interest due to their potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of related pyrazole compounds has been explored in several studies. For instance, the selective synthesis of 4-(sulfonyl)-methyl-1H-pyrazoles has been achieved from N-allenic sulfonylhydrazones, with the sulfonyl group migrations being a key feature of the reaction, controlled by changing the Lewis acids . Another study reports the synthesis of highly substituted 4-sulfonyl-1H-pyrazoles from N-propargylic sulfonylhydrazone derivatives, involving a novel 1,3-sulfonyl shift . These methods highlight the versatility of sulfonyl groups in pyrazole chemistry and their ability to migrate under certain conditions, which could be relevant for the synthesis of 1-Methyl-1H-pyrazole-5-sulfonyl chloride.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be complex, with various substituents influencing the overall shape and electronic distribution. For example, the structure of sulfonylated aminopyrazoles has been confirmed using spectroscopic methods such as IR, UV, 1H NMR, and mass spectrometry . These techniques are essential for verifying the identity and purity of synthesized compounds, including those related to 1-Methyl-1H-pyrazole-5-sulfonyl chloride.

Chemical Reactions Analysis

Pyrazole compounds can undergo a variety of chemical reactions. N-Methyl-N-(phenylsulfonyl)benzohydrazonoyl chloride, a compound with some structural similarities to 1-Methyl-1H-pyrazole-5-sulfonyl chloride, has been used to prepare 3,5-disubstituted 1-methyl-1H-pyrazoles . Additionally, the reactivity of sulfonyl chloride groups allows for further functionalization, as seen in the synthesis of new heterocycles based on 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole . These studies demonstrate the chemical versatility of sulfonyl chloride-substituted pyrazoles.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the introduction of sulfonyl groups can affect the compound's solubility, boiling point, and reactivity. The use of ionic liquids such as 1-sulfopyridinium chloride for catalysis in chemical reactions indicates the potential for pyrazole derivatives to be involved in innovative synthetic methodologies . Moreover, the formation of by-products during the synthesis of related compounds provides insight into the stability and reactivity of these molecules under various conditions .

Scientific Research Applications

Catalytic Applications

1-Methyl-1H-pyrazole-5-sulfonyl chloride has been used in the synthesis of complex chemical structures. For instance, a novel ionic liquid 1-sulfopyridinium chloride was synthesized and characterized for use as an efficient, homogeneous, and reusable catalyst in the synthesis of bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s through tandem Knoevenagel–Michael reactions (Moosavi‐Zare et al., 2013).

Synthesis of Sulfonylated Compounds

The chemical is also instrumental in synthesizing sulfonylated 4-amino-1H-pyrazoles with various substituents, a processthat has been documented in research. For example, the sulfonylation of 4-amino-1H pyrazoles with p-toluenesulfonyl chloride led to the formation of new compounds like 3,5-dimethyl-4-tosylamino-1H-pyrazole. These compounds were characterized using spectroscopic methods like IR, UV, 1H NMR, and mass spectrometry, showcasing the versatility of 1-Methyl-1H-pyrazole-5-sulfonyl chloride in creating various sulfonylated aminopyrazoles (Povarov et al., 2017).

Intermediate in Synthesis of Nitrogen-heterocycles

This chemical has also been used as a potential intermediate for the preparation of nitrogen-heterocycles. Research has shown that it can be effective in obtaining 1-methyl-3-phenyl-1H-1,2,4-triazoles and -pyrazoles in good to moderate yields. This application demonstrates the compound's utility in creating more complex molecular structures, essential in various research and industrial applications (Ito et al., 1983).

Synthesis of Antimicrobial Compounds

1-Methyl-1H-pyrazole-5-sulfonyl chloride plays a role in synthesizing antimicrobial compounds. For instance, it was used in the treatment of 3-methyl 1-phenyl-5-amino pyrazole with 4-acetyl benzene sulfonyl chloride, leading to the synthesis of various compounds with potential antimicrobial activity. This finding is significant for developing new antimicrobial agents (El‐Emary et al., 2002).

Development of Medicinal Chemistry

The compound is also significant in medicinal chemistry, where it's used for the synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides. This reactivity was expanded to provide rapid access to other heterocyclic sulfonyl fluorides, including pyrimidines and pyridines, highlighting its utility in developing potential pharmaceutical compounds (Tucker et al., 2015).

Safety And Hazards

This compound is known to cause serious eye damage and severe skin burns. It liberates toxic gas upon contact with water and reacts violently with water .

properties

IUPAC Name

2-methylpyrazole-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN2O2S/c1-7-4(2-3-6-7)10(5,8)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWLKLUGPVSESBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10625889
Record name 1-Methyl-1H-pyrazole-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-1H-pyrazole-5-sulfonyl chloride

CAS RN

1020721-61-2
Record name 1-Methyl-1H-pyrazole-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1H-pyrazole-5-sulfonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
D Pettersen, J Broddefalk, H Emtenäs, MA Hayes… - 2019 - ACS Publications
… }amino)-1-methyl-1H-pyrazole-5-sulfonyl chloride (12 g, crude). MS 488 m/z [M + H] + . … )cyclohexyl]carbonyl}amino)-1-methyl-1H-pyrazole-5-sulfonyl chloride (19 g, 38.87 mmol) in THF (…
Number of citations: 29 pubs.acs.org
HJ Hunt, JK Belanoff, I Walters, B Gourdet… - Journal of Medicinal …, 2017 - ACS Publications
The nonselective glucocorticoid receptor (GR) antagonist mifepristone has been approved in the US for the treatment of selected patients with Cushing’s syndrome. While this drug is …
Number of citations: 60 pubs.acs.org

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